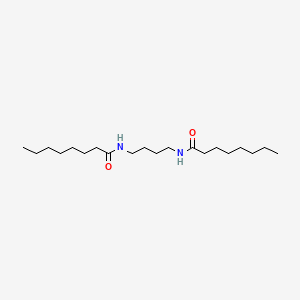
Octanamide, N,N'-1,4-butanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamide, N,N’-1,4-butanediylbis- is an organic compound with the molecular formula C20H40N2O2 It is known for its unique structure, which includes two octanamide groups connected by a 1,4-butanediyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N’-1,4-butanediylbis- typically involves the reaction of octanoyl chloride with 1,4-diaminobutane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N’-1,4-butanediylbis- follows a similar synthetic route but is optimized for larger quantities. This involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Octanoic acid derivatives.
Reduction: Corresponding diamines.
Substitution: Alkylated amides.
Aplicaciones Científicas De Investigación
Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Hexanamide, N,N’-1,4-butanediylbis-
- Decanamide, N,N’-1,4-butanediylbis-
- Dodecanamide, N,N’-1,4-butanediylbis-
Uniqueness
Octanamide, N,N’-1,4-butanediylbis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balanced hydrophobicity and flexibility, making it suitable for a wider range of applications .
Propiedades
Número CAS |
5518-19-4 |
|---|---|
Fórmula molecular |
C20H40N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[4-(octanoylamino)butyl]octanamide |
InChI |
InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
FEZXMTMQNITZTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



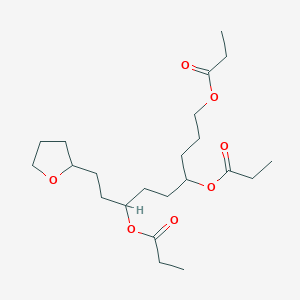

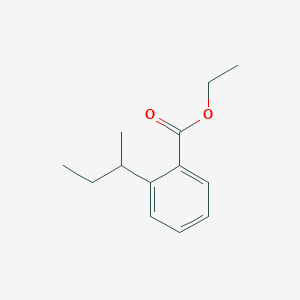

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
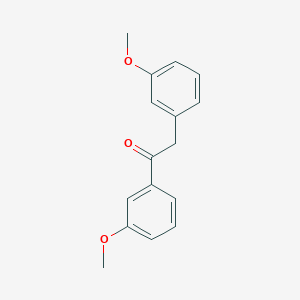
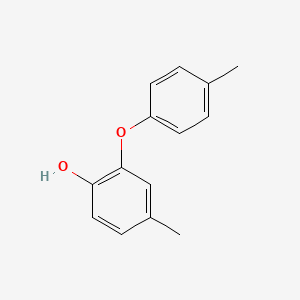
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
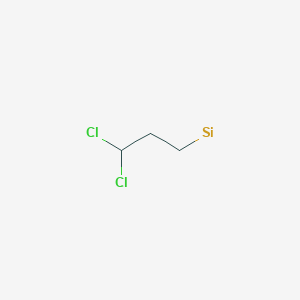

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
